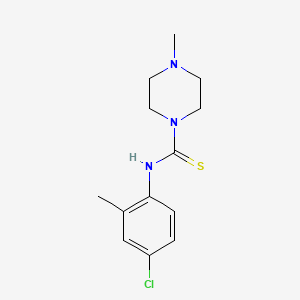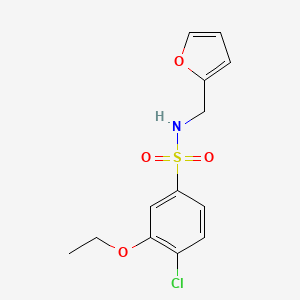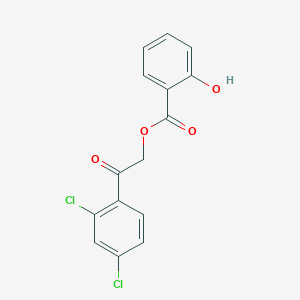![molecular formula C18H20N2O2 B5768958 N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)
N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline, commonly known as DPA, is a fluorescent probe that is widely used in scientific research. Its unique chemical structure makes it an ideal tool for studying various biochemical and physiological processes.
作用机制
The mechanism of action of DPA is based on the photoinduced electron transfer (PET) process. Upon excitation, the electron in the vinyl group of DPA is transferred to the nitro group, resulting in a decrease in fluorescence intensity. This process is reversible, and the fluorescence can be restored by adding an electron donor, such as ascorbic acid.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. For example, it has been used to study the activity of enzymes, such as proteases and phosphatases, by monitoring changes in fluorescence intensity. It has also been used to study the dynamics of cell membranes by labeling lipids with DPA and observing changes in fluorescence intensity upon membrane perturbation.
实验室实验的优点和局限性
One of the main advantages of DPA is its high sensitivity and selectivity for various biomolecules. It can be used in a wide range of experimental conditions, such as in vitro and in vivo studies. However, one of the limitations of DPA is its photobleaching, which can limit its use in long-term experiments. Additionally, DPA can be toxic to cells at high concentrations, which should be taken into consideration when designing experiments.
未来方向
There are numerous future directions for the use of DPA in scientific research. One potential direction is the development of new DPA derivatives with improved photostability and cell permeability. Another direction is the use of DPA in live-cell imaging studies to monitor dynamic changes in biomolecules in real-time. Additionally, the use of DPA in combination with other fluorescent probes could provide new insights into complex biological processes, such as protein-protein interactions and signal transduction pathways.
Conclusion
In conclusion, DPA is a versatile fluorescent probe that has numerous applications in scientific research. Its unique chemical structure, mechanism of action, and biochemical and physiological effects make it an ideal tool for studying various biological processes. While there are limitations to its use, the future directions for the development and use of DPA are promising and could lead to new discoveries in the field of biochemistry and molecular biology.
合成方法
The synthesis of DPA involves the reaction of 4-nitrobenzaldehyde with N,N-diethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is purified using column chromatography to obtain the pure compound. The yield of DPA is typically around 50%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
DPA is widely used as a fluorescent probe in scientific research. Its unique chemical structure allows it to bind to various biomolecules, such as proteins, nucleic acids, and lipids, and emit fluorescence upon excitation. This property makes it an ideal tool for studying various biochemical and physiological processes, such as enzyme activity, membrane dynamics, and cellular signaling.
属性
IUPAC Name |
N,N-diethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-19(4-2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(21)22/h5-14H,3-4H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYATCDSDHQBLY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)


![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5768890.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5768892.png)
![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)
![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)
![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)
![methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5768924.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)
